![molecular formula C12H24N2O2 B1380377 tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate CAS No. 1782220-15-8](/img/structure/B1380377.png)
tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It is also known by its IUPAC name "tert-butyl methyl (3-piperidinyl)carbamate" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3 . This indicates that the compound contains 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 214.31 . The compound is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation of MTBE
MTBE, a compound structurally related to tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate, has been extensively studied for its environmental behavior and degradation pathways. Studies have demonstrated the feasibility of using radio frequency (RF) plasma reactors for decomposing MTBE, showing that the decomposition efficiency and the conversion of MTBE into simpler compounds like CH4, C2H4, and C2H2 increase with input power and vary with the ratio of H2/MTBE and MTBE concentration in the environment (Hsieh et al., 2011).
Biodegradation of MTBE and Related Compounds
Research indicates that MTBE can be biodegraded under aerobic conditions by various microorganisms, suggesting potential bioremediation strategies for MTBE-contaminated environments. The metabolic pathway involves the formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), with certain microbes utilizing MTBE as a sole carbon and energy source. This biodegradation pathway opens discussions on the biological treatment options for contaminants similar to this compound, assuming they share comparable chemical behaviors (Fiorenza & Rifai, 2003).
Applications in Nonchromatographic Bioseparation Processes
While not directly related to this compound, the application of three-phase partitioning (TPP) in bioseparation processes highlights the innovative approaches in separating and purifying bioactive molecules from natural sources. This method, applicable in food, cosmetics, and medicine, illustrates the broader context in which chemical compounds are explored for their potential in various industries (Yan et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-10(6-5-7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCMTSFXNBEYEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

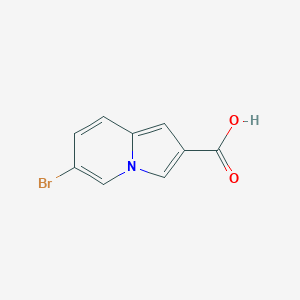
![5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380296.png)

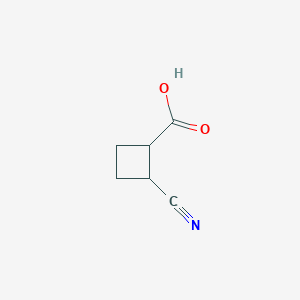
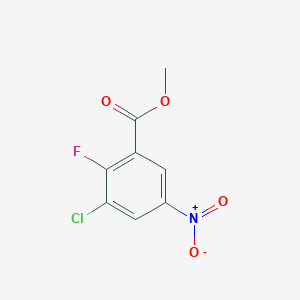



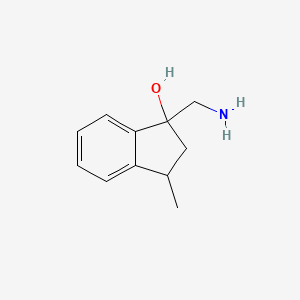

![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)
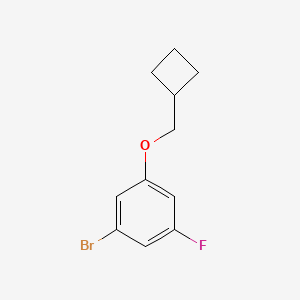
![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)
